Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, which is further substituted with various functional groups, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst . The resulting benzimidazole is then subjected to further functionalization to introduce the pyrimidine ring and other substituents. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity .
Chemical Reactions Analysis
Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Pyrimidine derivatives: These compounds have a pyrimidine ring and are known for their diverse biological activities.
Imidazole derivatives: These compounds contain an imidazole ring and are used in various medicinal and industrial applications.
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O4/c1-13(2)30-22(27)20-14(3)24-23-25-17-8-6-7-9-18(17)26(23)21(20)16-11-10-15(28-4)12-19(16)29-5/h6-13,21H,1-5H3,(H,24,25) |
InChI Key |
IYTVDBKMHRHNIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=C(C=C4)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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